molecular formula C45H64O21 B1226810 Olivomycin CAS No. 11006-70-5

Olivomycin

Cat. No.: B1226810
CAS No.: 11006-70-5
M. Wt: 941 g/mol
InChI Key: CZDBNBLGZNWKMC-MWQNXGTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Olivomycin is primarily obtained through microbial biosynthesis by actinomycetes. The biosynthesis involves the production of the tricyclic aglycone, which is then conjugated with oligosaccharide chains . Chemical modifications of this compound have been explored to improve its pharmacological properties. For instance, selective chemical modifications have been developed to create semi-synthetic derivatives like olivamide .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using specific strains of actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Advanced techniques such as combinatorial biosynthesis and genetic engineering are also employed to enhance yield and modify the compound’s structure .

Chemical Reactions Analysis

Types of Reactions: Olivomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the azo coupling reaction, which involves the cleavage of the 6-O-disaccharide branch and the formation of 5-aryldiazenyl-6-O-deglycosyl derivatives .

Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include carboxymethoxylamine hemihydrochloride and various amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products: The major products formed from the chemical reactions of this compound include various derivatives with modified oligosaccharide chains. These derivatives often exhibit different levels of antiproliferative activity compared to the parent compound .

Properties

IUPAC Name

(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2-[(2R,4S,5S,6S)-4-[(4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2S,4S,5S,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-anthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H64O21/c1-16(46)36(50)42(56)44(58-7)24-10-22-8-21-9-23(63-32-14-28(38(52)18(3)60-32)65-31-13-27(49)43(57-6)20(5)62-31)11-25(47)34(21)40(54)35(22)41(55)45(24)66-33-15-29(39(53)19(4)61-33)64-30-12-26(48)37(51)17(2)59-30/h8-9,11,16-20,24,26-33,36-39,43-54H,10,12-15H2,1-7H3/t16-,17+,18-,19+,20+,24+,26+,27+,28-,29+,30?,31+,32+,33-,36+,37+,38+,39+,43-,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDBNBLGZNWKMC-MWQNXGTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC(=C3C(=C2)C=C4C[C@H]([C@@H](C(=O)C4=C3O)O[C@@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC6C[C@@H]([C@H]([C@@H](O6)C)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H64O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11006-70-5
Record name Olivomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.